2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-
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Overview
Description
2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)- has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: Utilization in the development of organic semiconductors or photonic materials.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)- involves interactions with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds with similar structural features and biological activities.
Stilbenes: Another class of compounds with related structures and properties.
Uniqueness
2-Propen-1-one, 1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of the 1H-1,2,4-triazol-1-yl group, which can impart distinct chemical and biological properties compared to other chalcones and related compounds.
Properties
CAS No. |
104940-91-2 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H11N3O/c1-9-3-5-11(6-4-9)12(16)10(2)15-8-13-7-14-15/h3-8H,2H2,1H3 |
InChI Key |
XHRBNXOROUSHMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=C)N2C=NC=N2 |
Origin of Product |
United States |
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